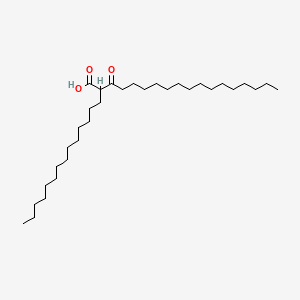

3-Oxo-2-tetradecyloctadecanoic acid

Description

Structure

2D Structure

Properties

CAS No. |

51048-16-9 |

|---|---|

Molecular Formula |

C32H62O3 |

Molecular Weight |

494.8 g/mol |

IUPAC Name |

3-oxo-2-tetradecyloctadecanoic acid |

InChI |

InChI=1S/C32H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)30(32(34)35)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3,(H,34,35) |

InChI Key |

SJWXVGGFDRSMTE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCCCC)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCCCC)C(=O)O |

Synonyms |

3-oxo-2-tetradecyloctadecanoate 3-oxo-2-tetradecyloctadecanoic acid dehydrocorynomycolic acid |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Putative Biosynthesis of 3-Oxo-2-tetradecyloctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the proposed biosynthetic pathway of 3-Oxo-2-tetradecyloctadecanoic acid, a dehydrocorynomycolate analog. The information presented herein is synthesized from established principles of very-long-chain fatty acid (VLCFA) biosynthesis and specific findings related to mycolic acid precursors in Corynebacterium diphtheriae.

Introduction

This compound is a complex, very-long-chain beta-keto fatty acid. Its structure suggests a biosynthetic origin rooted in the iterative elongation of fatty acid chains. Research has identified a novel phospholipid in Corynebacterium diphtheriae containing 3-oxo-2-tetradecyloctadecanoate, suggesting this molecule may serve as a key intermediate in the biosynthesis of mycolic acids, which are crucial components of the cell wall in Mycobacterium and related species. Understanding the biosynthesis of this and similar molecules is of significant interest for the development of novel antimicrobial agents targeting cell wall synthesis.

This guide will delineate a putative biosynthetic pathway, present relevant quantitative data from analogous systems, detail experimental protocols for pathway elucidation, and provide visual representations of the proposed biochemical processes.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur via a mechanism analogous to the elongation of very-long-chain fatty acids, which takes place in the endoplasmic reticulum in eukaryotes and is catalyzed by a fatty acid elongase (FAE) complex. In bacteria like Corynebacterium, a similar multi-enzyme system is expected. The key reaction is a Claisen-type condensation of two fatty acyl thioesters.

The overall reaction is proposed as follows:

Tetradecanoyl-CoA + Octadecanoyl-CoA → 3-Oxo-2-tetradecyloctadecanoyl-CoA + CoA-SH

This reaction is catalyzed by a specialized 3-ketoacyl-CoA synthase (KCS) or a similar condensing enzyme. The KCS family of enzymes is known to be the rate-limiting step in VLCFA biosynthesis and determines the chain length of the resulting fatty acid.

Key Enzymatic Steps

The formation of this compound is the result of the first and rate-limiting step in a fatty acid elongation cycle. The subsequent steps of reduction, dehydration, and a second reduction, which would lead to a saturated fatty acid, are bypassed in the formation of this specific 3-oxo intermediate.

The proposed enzymatic steps are:

-

Substrate Activation: Myristic acid (C14) and stearic acid (C18) are activated to their coenzyme A (CoA) thioesters, tetradecanoyl-CoA and octadecanoyl-CoA, respectively, by an acyl-CoA synthetase.

-

Condensation: A specialized 3-ketoacyl-CoA synthase (KCS) catalyzes the Claisen condensation of tetradecanoyl-CoA and octadecanoyl-CoA. This reaction involves the decarboxylation of a malonyl-CoA-like intermediate in the classical fatty acid synthesis, but in the case of this specific condensation, it is a direct condensation of two acyl-CoAs.

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis is not currently available. However, data from related fatty acid biosynthesis systems can provide a basis for experimental design and comparison.

| Enzyme/Process | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temp (°C) | Organism/System | Reference |

| 3-Ketoacyl-ACP Synthase III | Malonyl-ACP, Acetyl-CoA | - | - | 7.0 | 30-37 | Escherichia coli | |

| Fatty Acid Synthase | Malonyl-CoA | 50 | - | - | - | Rat Liver | |

| Fatty Acid Decarboxylation | Palmitic Acid | - | - | - | 195 (initiation) | Supported Iron Oxide Catalyst |

Experimental Protocols

The following protocols outline key experiments to investigate the proposed biosynthetic pathway.

Cell-Free Extract Preparation

-

Cell Culture and Harvest: Grow Corynebacterium diphtheriae to mid-log phase in an appropriate liquid medium. Harvest cells by centrifugation at 4°C.

-

Cell Lysis: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline). Resuspend the cells in a lysis buffer containing protease inhibitors. Lyse the cells using a French press or sonication on ice.

-

Fractionation: Centrifuge the lysate at low speed to remove cell debris. Further centrifuge the supernatant at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

In Vitro Biosynthesis Assay

-

Reaction Mixture: Prepare a reaction mixture containing the cell-free extract (cytosolic or membrane fraction), ATP, CoA, and radiolabeled precursors (e.g., [1-14C]tetradecanoic acid or [1-14C]octadecanoic acid).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for various time points.

-

Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture (e.g., 2:1, v/v). Extract the lipids from the mixture.

-

Analysis: Analyze the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the phospholipid containing the radiolabeled this compound. Quantify the radioactivity in the corresponding spot or peak.

Enzyme Purification and Characterization

-

Protein Fractionation: Subject the active cell fraction to a series of chromatography steps (e.g., ion exchange, size exclusion, affinity chromatography) to purify the 3-ketoacyl-CoA synthase.

-

Activity Assays: Monitor the enzymatic activity during purification using the in vitro biosynthesis assay.

-

Kinetic Analysis: Once purified, determine the kinetic parameters (Km and Vmax) of the enzyme using varying concentrations of tetradecanoyl-CoA and octadecanoyl-CoA.

-

Inhibitor Studies: Investigate the effect of known fatty acid synthesis inhibitors, such as cerulenin, on the enzyme's activity.

Mandatory Visualizations

Proposed Biosynthetic Pathway

Caption: Proposed biosynthesis of this compound.

Experimental Workflow

Caption: Workflow for elucidating the biosynthetic pathway.

Conclusion

The biosynthesis of this compound is hypothesized to be a specialized variation of the well-established very-long-chain fatty acid elongation pathway, centrally involving a 3-ketoacyl-CoA synthase. The presented putative pathway and experimental protocols provide a robust framework for researchers to further investigate this process. Elucidating the precise enzymatic machinery will be pivotal for understanding the cell wall biosynthesis in Corynebacterium and related pathogenic bacteria, and for the development of targeted therapeutics.

Unveiling the Natural Origins of 3-Oxo-2-tetradecyloctadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 3-Oxo-2-tetradecyloctadecanoic acid, a complex oxo-fatty acid. The primary identified natural source of this molecule is the bacterium Corynebacterium diphtheriae, the causative agent of diphtheria. Within this organism, this compound exists as a dehydrocorynomycolate moiety within a novel, unstable phospholipid. This guide synthesizes the available scientific literature to present a comprehensive overview of its natural occurrence, biosynthetic pathway, and the experimental methodologies for its study.

Natural Occurrence and Quantitative Data

This compound, in the form of a dehydrocorynomycolate, has been identified as a component of a unique phospholipid, designated PL-1, isolated from Corynebacterium diphtheriae.[1] This phospholipid is a complex structure composed of the dehydrocorynomycolate, a phosphate group, a diacylglycerol, and an unidentified amine-containing component.[1]

| Compound/Lipid Class | Natural Source | Abundance | Analytical Method(s) | Reference |

| 3-Oxo-2-tetradecyloctadecanoate-containing phospholipid (PL-1) | Corynebacterium diphtheriae | Trace amounts | Chloroform-Methanol Extraction, Thin-Layer Chromatography, Mass Spectrometry | [1] |

Biosynthesis of this compound in Corynebacterium diphtheriae

The biosynthesis of this compound in C. diphtheriae is intricately linked to the pathway for mycolic acid synthesis. Mycolic acids are long-chain fatty acids that are characteristic components of the cell wall of Corynebacterium and related species. The 3-oxo derivative is a key intermediate in this pathway.

The biosynthesis involves a Claisen-type condensation of two fatty acyl chains. In vitro studies using a cell-free extract of C. diphtheriae have demonstrated the incorporation of radiolabeled palmitic acid into the dehydrocorynomycoloyl moiety of PL-1.[1] This incorporation is dependent on ATP and is inhibited by cerulenin, a known inhibitor of fatty acid synthases.[1]

The proposed biosynthetic pathway can be summarized as follows:

Experimental Protocols

The following sections detail the generalized experimental protocols for the extraction, isolation, and characterization of phospholipids, including the one containing this compound, from Corynebacterium diphtheriae. These protocols are based on established methods for bacterial lipid analysis.

I. Cultivation and Harvesting of Corynebacterium diphtheriae

-

Bacterial Strain: Corynebacterium diphtheriae (non-toxigenic strains should be used for safety unless toxin studies are intended and appropriate biocontainment is available).

-

Culture Medium: Grow the bacteria in a suitable liquid medium, such as Heart Infusion Broth, at 37°C with aeration.

-

Growth Phase: Harvest the cells in the late logarithmic or early stationary phase of growth by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Washing: Wash the cell pellet twice with a sterile buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual medium components.

II. Extraction of Total Lipids (Modified Bligh-Dyer Method)

This protocol is designed for the efficient extraction of total lipids, including phospholipids, from bacterial cells.

-

Cell Lysis: Resuspend the washed bacterial pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). For example, for 1 gram of wet cell paste, use 3.8 ml of the solvent mixture.

-

Homogenization: Vigorously agitate the suspension for 2-4 hours at room temperature to ensure complete extraction.

-

Phase Separation: Induce phase separation by adding 1 ml of chloroform and 1 ml of water for every 3.8 ml of the initial solvent mixture. The final ratio of chloroform:methanol:water will be 2:2:1.8 (v/v/v).

-

Centrifugation: Centrifuge the mixture at low speed (e.g., 2,000 x g for 10 minutes) to separate the phases.

-

Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the total lipids, using a Pasteur pipette.

-

Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

-

Storage: Store the dried lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.

III. Isolation and Purification of the Phospholipid Fraction

The total lipid extract can be fractionated to isolate the phospholipid containing this compound using thin-layer chromatography (TLC).

-

TLC Plate Preparation: Use silica gel 60 TLC plates. Pre-wash the plates by developing them in chloroform:methanol (1:1, v/v) and then activate them by heating at 110°C for 30 minutes.

-

Sample Application: Dissolve the total lipid extract in a small volume of chloroform:methanol (2:1, v/v) and apply it as a narrow band onto the origin of the TLC plate.

-

Chromatographic Development: Develop the TLC plate in a solvent system suitable for separating phospholipids. A commonly used system for Corynebacterium phospholipids is chloroform:methanol:water (65:25:4, v/v/v).

-

Visualization: Visualize the separated lipid bands using a non-destructive method, such as iodine vapor, or by spraying with a reagent that detects phospholipids, like the Dittmer-Lester reagent.

-

Scraping and Elution: The band corresponding to the desired phospholipid (PL-1) can be identified based on its migration relative to standards (if available) or by subsequent analysis. Scrape the silica from the plate for the identified band and elute the lipid from the silica using a solvent mixture such as chloroform:methanol:water (5:5:1, v/v/v).

-

Purification: The eluted lipid can be further purified by re-chromatography using a different solvent system if necessary.

IV. Characterization of this compound

To characterize the this compound moiety, the purified phospholipid must be hydrolyzed.

-

Mild Alkaline Hydrolysis: Treat the purified phospholipid with a mild base (e.g., 0.2 M NaOH in methanol) to cleave the fatty acid esters from the glycerol backbone.

-

Extraction of Fatty Acid Methyl Esters (FAMEs): After hydrolysis, acidify the mixture and extract the released fatty acids with an organic solvent like hexane.

-

Derivatization: Convert the free fatty acids to their methyl esters (FAMEs) by treatment with a methylating agent (e.g., BF3-methanol or diazomethane) for analysis by gas chromatography-mass spectrometry (GC-MS).

-

Mass Spectrometry (MS) Analysis: Analyze the FAMEs by GC-MS. The mass spectrum of the methyl ester of this compound will show a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak and key fragment ions will confirm its structure.

Conclusion

The primary natural source of this compound identified to date is as a dehydrocorynomycolate component of a novel, unstable phospholipid in Corynebacterium diphtheriae. Its presence in trace amounts and inherent instability make its study challenging. The biosynthesis of this oxo-fatty acid is an integral part of the mycolic acid synthesis pathway in this bacterium. The experimental protocols provided in this guide offer a framework for researchers to approach the extraction, isolation, and characterization of this and other related lipids from Corynebacterium species. Further research is warranted to fully elucidate the structure of the parent phospholipid and to explore the potential biological activities of this unique 3-oxo fatty acid.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Oxo-2-tetradecyloctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-tetradecyloctadecanoic acid is a complex, long-chain fatty acid derivative. Its structure comprises an octadecanoic acid (stearic acid) backbone, modified with a ketone group at the third carbon (β-position) and a tetradecyl (C14) alkyl chain at the second carbon (α-position). This unique combination of a β-keto acid functionality and significant α-branching suggests potentially novel physicochemical and biological properties relevant to lipidomics, metabolic studies, and drug development. This document aims to provide a detailed theoretical framework for understanding and investigating this molecule.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound are predicted based on its constituent functional groups. The long, saturated alkyl chains (octadecanoic and tetradecyl) will dominate its physical state and solubility, while the β-keto acid moiety will govern its acidity and reactivity.

Predicted Physical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C32H62O3 | Based on the structure: Octadecanoic acid (C18) + Tetradecyl group (C14) - 2H (for branching) + 3 Oxygens. |

| Molecular Weight | 510.84 g/mol | Calculated from the molecular formula. |

| Appearance | Waxy solid at room temperature | Long saturated hydrocarbon chains lead to efficient packing and a solid state. |

| Melting Point | Elevated, likely > 70 °C | The long, branched alkyl chains increase van der Waals forces, leading to a higher melting point compared to unbranched fatty acids of similar total carbon number. |

| Boiling Point | High, with decomposition | Significant thermal energy would be required to overcome the strong intermolecular forces. β-keto acids are prone to decarboxylation upon heating. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, chloroform, diethyl ether) and sparingly soluble in polar organic solvents (e.g., ethanol). | The large hydrophobic alkyl chains make the molecule nonpolar. |

| pKa | Approximately 3.5 - 4.5 | The β-keto group is electron-withdrawing, which stabilizes the carboxylate anion through resonance, making it a stronger acid than a typical long-chain carboxylic acid. |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the carboxylic acid, the β-keto group, and the α-carbon.

-

Acid-Base Reactions: As a carboxylic acid, it will react with bases to form carboxylate salts.

-

Esterification: The carboxylic acid can be esterified with alcohols under acidic conditions.

-

Decarboxylation: Upon heating, β-keto acids readily undergo decarboxylation to form a ketone. In this case, it would yield 2-tetradecylheptadecan-3-one.

-

Enolization: The α-hydrogen is acidic and can be removed by a base to form an enolate, which can participate in various C-C bond-forming reactions. However, the presence of a large alkyl group at the α-position may sterically hinder some reactions.

-

Reactions of the Ketone: The ketone group can undergo typical carbonyl reactions, such as reduction to a secondary alcohol.

Experimental Protocols

The following are detailed methodologies for the potential synthesis and analysis of this compound, based on standard organic chemistry techniques for similar molecules.

Proposed Synthesis: Acetoacetic Ester Synthesis Analogue

A plausible route for the synthesis of this compound involves the alkylation of a β-keto ester, followed by hydrolysis.

Step 1: Alkylation of a β-Keto Ester

-

Materials: Ethyl 3-oxooctadecanoate, sodium ethoxide, 1-bromotetradecane, absolute ethanol.

-

Procedure:

-

Dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add ethyl 3-oxooctadecanoate dropwise at room temperature with stirring.

-

After the formation of the enolate is complete (typically after 30-60 minutes), add 1-bromotetradecane dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, neutralize with a dilute acid (e.g., 1 M HCl), and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-tetradecyl-3-oxooctadecanoate.

-

Purify the product by column chromatography.

-

Step 2: Hydrolysis of the Ester

-

Materials: Purified ethyl 2-tetradecyl-3-oxooctadecanoate, sodium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with cold dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: Expected signals would include a broad singlet for the carboxylic acid proton (>10 ppm), a triplet for the α-proton, multiplets for the methylene groups of the long alkyl chains, and terminal methyl groups appearing as triplets around 0.9 ppm.[1][2]

-

13C NMR: Characteristic signals would be observed for the carboxylic carbon (~170-180 ppm), the ketone carbon (~200-210 ppm), the α-carbon, and a series of signals for the methylene carbons of the alkyl chains.[3]

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable.

-

Expected Fragmentation: The mass spectrum would show the molecular ion peak [M-H]- in negative ion mode. Fragmentation would likely involve cleavage at the α-β carbon bond and other characteristic fragmentations of long-chain fatty acids.[4][5][6][7]

Potential Biological Significance and Signaling Pathways

While no specific biological role for this compound has been documented, its structure suggests potential involvement in lipid metabolism.

-

Fatty Acid Metabolism: As a fatty acid derivative, it could be a substrate or inhibitor of enzymes involved in fatty acid oxidation or synthesis. The α-branching may direct it towards α-oxidation rather than the more common β-oxidation pathway.

-

Signaling Molecule: Some branched-chain fatty acids act as signaling molecules, for instance, by activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs).

Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: General experimental workflow for synthesis and analysis.

Conclusion

This compound represents an intriguing, yet uncharacterized, lipid molecule. Its predicted properties, stemming from its unique β-keto acid and α-branched structure, warrant further investigation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for exploring its potential biological functions and applications in drug development and metabolic research. The significant steric hindrance from the α-tetradecyl group is expected to be a key determinant of its chemical reactivity and biological activity.

References

- 1. magritek.com [magritek.com]

- 2. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]

- 3. aocs.org [aocs.org]

- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Oxo-2-tetradecyloctadecanoic Acid in the Architecture of Bacterial Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Oxo-2-tetradecyloctadecanoic acid, a critical intermediate in the biosynthesis of corynomycolic acids, which are signature components of the cell walls of Corynebacterium species and related bacteria. Understanding the function and synthesis of this molecule offers significant potential for the development of novel antimicrobial agents.

Introduction: The Significance of Mycolic Acids

Mycolic acids are long, α-alkyl, β-hydroxy fatty acids that are major constituents of the cell envelope of a group of bacteria known as the Mycolata, which includes the genera Corynebacterium, Mycobacterium, Nocardia, and Rhodococcus. These molecules are covalently linked to arabinogalactan, forming a mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. This structure creates a unique and highly impermeable outer membrane, often referred to as the mycomembrane. This mycomembrane is a formidable barrier, providing resistance to many common antibiotics and contributing to the virulence of pathogenic species like Corynebacterium diphtheriae and Mycobacterium tuberculosis.[1][2][3][4]

This compound, also known as dehydrocorynomycolate, is a key precursor in the biosynthesis of these essential corynomycolic acids. Its structure consists of a C32 fatty acid with a 3-oxo group, which is subsequently reduced to form the mature β-hydroxy group of the final mycolic acid.

Biosynthesis of Corynomycolic Acids: The Central Role of this compound

The biosynthesis of corynomycolic acids is a multi-step process that culminates in a crucial Claisen-type condensation reaction. This reaction joins two fatty acid chains to form the characteristic branched structure of mycolic acids. This compound is the direct product of this condensation.

The key enzyme responsible for this condensation is a polyketide synthase known as Pks13.[5] The biosynthesis can be summarized in the following key steps:

-

Fatty Acid Synthesis: Two precursor fatty acids are synthesized by the fatty acid synthase-I (FAS-I) system. In the case of corynomycolic acids, these are typically C16 to C18 fatty acids.[2][6]

-

Activation: One of the fatty acyl precursors is activated by an acyl-CoA synthase (FadD32) and then carboxylated by an acyl-CoA carboxylase (AccD4).[5]

-

Condensation: Pks13 catalyzes the Claisen-type condensation of the two activated fatty acid chains. This reaction forms the β-ketoester intermediate, this compound, attached to an acyl carrier protein (ACP).[5][6]

-

Reduction: The 3-oxo group of the intermediate is then reduced by a reductase to form the final β-hydroxy group of the mature corynomycolic acid.

The following diagram illustrates the core biosynthetic pathway leading to the formation of corynomycolic acids, highlighting the position of this compound.

Functional Significance in the Bacterial Cell Wall

The final corynomycolic acids, derived from this compound, are essential for the structural integrity and function of the bacterial cell wall. The mycomembrane they form is critical for:

-

Permeability Barrier: The dense, waxy layer of mycolic acids creates a highly effective barrier that restricts the entry of hydrophilic nutrients and, crucially, many antibiotics.[4][7][8] This is a primary reason for the intrinsic drug resistance of many mycolata-containing bacteria.

-

Protection from Environmental Stress: The mycomembrane protects the bacterium from dehydration and chemical damage.[1]

-

Virulence: In pathogenic species, mycolic acids play a direct role in virulence. They can modulate the host immune response, allowing bacteria like Mycobacterium tuberculosis to survive and replicate within macrophages.[1][9][10] The specific structure of the mycolic acids can influence the inflammatory response.[9]

Quantitative Data on Mycolic Acids

| Bacterial Strain | Dominant Mycolic Acid Species (Carbon number) | Effect of Increased Growth Temperature (30°C to 34°C) | Reference |

| Corynebacterium glutamicum ATCC 13032 | C32:1, C34:1, C36:2 | Increase in unsaturated and shorter-chain mycolic acids | [11] |

| Corynebacterium glutamicum ATCC 13869 | C32:1, C34:1, C36:1 | Increase in unsaturated and shorter-chain mycolic acids | [11] |

| Corynebacterium glutamicum ATCC 14067 | C32:1, C34:2, C36:2 | Increase in unsaturated and shorter-chain mycolic acids | [11] |

| Corynebacterium glutamicum IWJ-1 | C32:1, C34:1, C34:2 | Increase in unsaturated and shorter-chain mycolic acids | [11] |

| Corynebacterium glutamicum VWJ-1 | C32:1, C34:1, C36:2 | Increase in unsaturated and shorter-chain mycolic acids | [11] |

| Mycobacterium species | C60-C90 | Not specified | [1] |

Note: The data presented are for the final mycolic acid products. The abundance of the 3-oxo intermediate is tightly regulated and kept at low levels within the cell.

Experimental Protocols for the Analysis of Mycolic Acids

The analysis of mycolic acids, including their precursors, involves a multi-step process of extraction, derivatization, and chromatographic separation.

Extraction and Derivatization of Mycolic Acids

A standard method for the preparation of mycolic acids for analysis is as follows:[12][13]

-

Cell Harvesting: Bacterial cells are harvested from culture by centrifugation.

-

Saponification: The cell pellet is resuspended in a strong alkaline solution (e.g., 25% potassium hydroxide in methanol/water) and heated overnight at 100°C. This hydrolyzes the ester linkages, releasing the mycolic acids.[13]

-

Acidification: The mixture is cooled and acidified (e.g., with HCl) to protonate the mycolic acids, making them soluble in organic solvents.

-

Extraction: The mycolic acids are extracted into an organic solvent such as diethyl ether or a chloroform/methanol mixture.[13]

-

Derivatization: For analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC), the carboxylic acid group of the mycolic acids is typically esterified, most commonly to form mycolic acid methyl esters (MAMEs), by reaction with an agent like iodomethane.[13]

The following diagram outlines the general workflow for the extraction and analysis of mycolic acids.

Analytical Techniques

-

Thin-Layer Chromatography (TLC): TLC is a common method for the initial separation and qualitative analysis of MAMEs. The separated lipid bands can be visualized and scraped for further analysis.[13]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for the separation and quantification of different mycolic acid species. The distinct chromatographic patterns can be used for bacterial species identification.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides detailed structural information about the mycolic acids, allowing for the determination of their chain lengths and the presence of various functional groups.

Implications for Drug Development

The biosynthetic pathway of mycolic acids is a well-established and attractive target for the development of new antimicrobial drugs.[3][14] The enzymes involved in this pathway are essential for the viability and virulence of many pathogenic bacteria, and they are absent in humans.

-

Targeting Pks13: The condensing enzyme Pks13, which is directly responsible for the synthesis of this compound, is a prime target for novel inhibitors. Blocking this enzyme would halt mycolic acid synthesis, leading to a compromised cell wall and increased susceptibility to other antibiotics.

-

Other Enzyme Targets: Other enzymes in the pathway, such as the fatty acid synthases (FAS-I and FAS-II), acyl-CoA synthases, and reductases, also represent viable targets for drug development.

Conclusion

This compound is a critical, albeit transient, intermediate in the biosynthesis of corynomycolic acids. While not a final structural component of the bacterial cell wall, its formation is a pivotal step in the pathway that produces the mycolic acids essential for the survival, drug resistance, and virulence of Corynebacterium and related species. A thorough understanding of its biosynthesis and the enzymes involved is paramount for the development of the next generation of antibiotics to combat diseases caused by these resilient pathogens.

References

- 1. Mycolic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Phylogenomic Reappraisal of Fatty Acid Biosynthesis, Mycolic Acid Biosynthesis and Clinical Relevance Among Members of the Genus Corynebacterium [frontiersin.org]

- 3. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

- 5. A polyketide synthase catalyzes the last condensation step of mycolic acid biosynthesis in mycobacteria and related organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The key role of the mycolic acid content in the functionality of the cell wall permeability barrier in Corynebacterineae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Mycolic Acids on Host Immunity and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Purification and structure analysis of mycolic acids in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extraction and Purification of Mycobacterial Mycolic Acids [bio-protocol.org]

- 14. Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Oxo-α-Alkyl Carboxylic Acids in Mycolic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycolic acids are the hallmark lipid components of the mycobacterial cell wall, forming a crucial barrier that contributes to the intrinsic resistance of pathogens like Mycobacterium tuberculosis to many antibiotics. The biosynthesis of these exceptionally long α-alkyl, β-hydroxy fatty acids is a complex and essential pathway, making it a prime target for novel anti-tubercular drug development. This technical guide delves into the core of mycolic acid synthesis, focusing on the formation of the pivotal 3-oxo-α-alkyl carboxylic acid precursor. This intermediate, exemplified by structures like 3-oxo-2-tetradecyloctadecanoic acid in related corynebacteria, is the direct product of a critical Claisen-type condensation reaction. We will explore the enzymatic machinery responsible for this transformation, present available quantitative data, detail relevant experimental protocols for its study, and visualize the intricate biochemical pathways and experimental workflows. Understanding the synthesis of this key precursor is paramount for the rational design of next-generation inhibitors to combat tuberculosis and other mycobacterial diseases.

Introduction: The Mycolic Acid Barrier

The cell envelope of Mycobacterium tuberculosis is a unique and complex structure, with mycolic acids being its most abundant and defining component. These very-long-chain fatty acids, which can contain 60 to 90 carbon atoms, are covalently linked to the arabinogalactan-peptidoglycan layer and are also found in non-covalently attached forms, such as in trehalose dimycolate (TDM), also known as cord factor. This lipid-rich outer membrane, often referred to as the mycomembrane, creates a highly impermeable barrier, protecting the bacterium from hydrophilic drugs, disinfectants, and the host's immune response.

The biosynthesis of mycolic acids is a multi-step process involving two distinct fatty acid synthase (FAS) systems: the eukaryotic-like FAS-I and the prokaryotic-type FAS-II. FAS-I is responsible for the de novo synthesis of shorter fatty acids, which serve as precursors for both the α-alkyl branch and the meromycolate chain. The FAS-II system then elongates these precursors to generate the very-long-chain meromycolate. The final and crucial step in assembling the mycolic acid backbone is a Claisen-type condensation of the α-branch and the meromycolate chain, which is catalyzed by the polyketide synthase Pks13. This reaction generates a β-ketoacyl intermediate, a 3-oxo-α-alkyl long-chain fatty acid, which is subsequently reduced to form the mature α-alkyl, β-hydroxy mycolic acid.

This guide will focus on this terminal condensation step and its product, the 3-oxo-α-alkyl carboxylic acid precursor, providing a detailed overview for researchers aiming to understand and target this essential pathway.

The Biochemical Pathway: Synthesis of the 3-Oxo Mycolic Acid Precursor

The formation of the 3-oxo-α-alkyl carboxylic acid is the culmination of the mycolic acid biosynthesis pathway, bringing together the two fatty acid chains synthesized by FAS-I and FAS-II. The key players in this final condensation are the fatty acyl-AMP ligase FadD32 and the polyketide synthase Pks13.

The overall process can be broken down into the following key stages:

-

Synthesis of Precursors:

-

α-Alkyl Branch: The FAS-I system synthesizes a C24-C26 acyl-CoA, which will become the α-alkyl branch of the mycolic acid. This acyl-CoA is then carboxylated by an acyl-CoA carboxylase (AccD4) to form a 2-carboxyacyl-CoA.

-

Meromycolate Chain: FAS-I also produces a C16-C18 acyl-CoA that serves as the primer for the FAS-II system. The FAS-II complex, consisting of several monofunctional enzymes, elongates this primer to produce a long meromycolic acid chain (typically C50-C60) attached to an acyl carrier protein (ACP).

-

-

Activation of the Meromycolate Chain: The meromycolyl-ACP is then activated by the fatty acyl-AMP ligase FadD32, which converts it into a meroacyl-AMP intermediate.

-

Claisen-Type Condensation by Pks13: The polyketide synthase Pks13 orchestrates the final condensation reaction.

-

The activated meroacyl-AMP is loaded onto the N-terminal acyl carrier protein (ACP) domain of Pks13.

-

The 2-carboxy-C26-acyl-CoA (the α-branch precursor) is loaded onto the C-terminal ACP domain of Pks13.

-

The ketosynthase (KS) domain of Pks13 then catalyzes the decarboxylative Claisen condensation of the two fatty acyl chains. This reaction results in the formation of a mycolyl-S-Pks13 intermediate, which is an α-alkyl, β-ketoacyl thioester.

-

-

Release and Reduction: The thioesterase (TE) domain of Pks13 catalyzes the release of the α-alkyl, β-ketoacyl product. This 3-oxo mycolic acid precursor is then reduced by a reductase, CmrA (Rv2509), to yield the final α-alkyl, β-hydroxy mycolic acid.

Signaling Pathway Diagram

Caption: Overview of the mycolic acid biosynthesis pathway leading to the 3-oxo precursor.

Quantitative Data

While extensive research has elucidated the qualitative aspects of mycolic acid biosynthesis, detailed quantitative data, such as enzyme kinetic parameters for the key enzymes involved in the final condensation step, are not always readily available in centralized tables. The following tables summarize available quantitative information gleaned from the literature.

Table 1: Relative Abundance of Mycolic Acid Subclasses in M. tuberculosis H37Rv

| Mycolic Acid Subclass | Relative Abundance (%) | Reference |

| α-mycolate | 49 | |

| Methoxy-mycolate | 27 | |

| Keto-mycolate | 24 |

Table 2: In Vitro Activity of Pks13 Thioesterase (TE) Domain Inhibitors

| Compound | IC50 (µM) against Pks13-TE | MIC (µg/mL) against M. tb H37Rv | Reference |

| X13045 | 15 | - | |

| X20403 | 0.057 | - | |

| Compound 65 | - | 0.0313 - 0.0625 |

Note: The direct kinetic parameters for the formation of this compound are not specifically reported in the searched literature, as most research focuses on the longer-chain mycolic acids of M. tuberculosis. The data presented here reflects the broader understanding of mycolic acid biosynthesis and its inhibition.

Experimental Protocols

The study of mycolic acid biosynthesis and its inhibition requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Assay for Pks13 Activity

This protocol is adapted from methodologies described for assaying the activity of Pks13 and its domains.

Objective: To measure the Claisen condensation activity of Pks13 in a cell-free system.

Materials:

-

Purified Pks13 enzyme

-

Purified FadD32 enzyme

-

Meromycolyl-ACP substrate

-

2-carboxy-[1-¹⁴C]C26-acyl-CoA (radiolabeled α-branch precursor)

-

ATP, MgCl₂, CoA

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Quenching solution (e.g., citric acid)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl₂, CoA, FadD32, and meromycolyl-ACP. Incubate at 37°C for 15 minutes to allow for the activation of the meromycolate chain.

-

Initiation of Condensation: Add purified Pks13 and the radiolabeled 2-carboxy-[1-¹⁴C]C26-acyl-CoA to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding the quenching solution.

-

Extraction: Extract the lipid products using an organic solvent (e.g., ethyl acetate).

-

Analysis: Evaporate the organic solvent and redissolve the lipid extract. Measure the incorporation of the radiolabel into the 3-oxo mycolic acid product using a scintillation counter.

-

Controls: Perform control reactions lacking Pks13 or one of the substrates to determine background levels of radioactivity.

Analysis of Mycolic Acids by Mass Spectrometry

This protocol outlines a general procedure for the extraction and analysis of mycolic acids from mycobacterial cultures using mass spectrometry.

Objective: To identify and quantify mycolic acid species from mycobacterial cells.

Materials:

-

Mycobacterial cell pellet

-

Saponification reagent (e.g., 25% KOH in methanol/water)

-

Acidification agent (e.g., concentrated HCl)

-

Extraction solvent (e.g., diethyl ether or chloroform/methanol)

-

Derivatization agent (optional, for GC-MS, e.g., diazomethane for methyl esterification)

-

LC-MS/MS or MALDI-TOF MS system

Procedure:

-

Saponification: Resuspend the mycobacterial cell pellet in the saponification reagent and heat at 100°C for 1-2 hours to release the mycolic acids from the cell wall.

-

Acidification: Cool the mixture and acidify to a low pH with the acidification agent.

-

Extraction: Extract the free mycolic acids with an organic solvent. Collect the organic phase.

-

Washing and Drying: Wash the organic phase with water to remove impurities, then dry the solvent under a stream of nitrogen.

-

(Optional) Derivatization: For certain types of analysis, derivatize the mycolic acids to enhance their volatility and ionization (e.g., formation of methyl esters).

-

Mass Spectrometry Analysis:

-

LC-MS/MS: Reconstitute the dried extract in a suitable solvent and inject it into an LC-MS/MS system. Use a reverse-phase column for separation. Set the mass spectrometer to acquire data in a targeted manner (e.g., multiple reaction monitoring - MRM) or in a data-independent acquisition mode.

-

MALDI-TOF MS: Mix the mycolic acid extract with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI plate. Analyze the sample in a MALDI-TOF mass spectrometer.

-

-

Data Analysis: Identify the different mycolic acid species based on their mass-to-charge ratios (m/z) and fragmentation patterns. Quantify the relative abundance of each species.

Metabolic Labeling of Mycolic Acid Precursors

This protocol describes the use of metabolic labeling with bioorthogonal probes to study the synthesis and trafficking of mycolic acids.

Objective: To visualize and track mycolic acid synthesis in live mycobacteria.

Materials:

-

Mycobacterial culture

-

Bioorthogonal metabolic probe (e.g., an azide- or alkyne-functionalized fatty acid precursor)

-

Fluorescent reporter molecule with a complementary reactive group (e.g., a DBCO-fluorophore for reaction with an azide)

-

Phosphate-buffered saline (PBS)

-

Microscopy or flow cytometry equipment

Procedure:

-

Metabolic Labeling: Grow the mycobacterial culture to mid-log phase. Add the bioorthogonal metabolic probe to the culture medium and incubate for a defined period to allow for its incorporation into the mycolic acid biosynthesis pathway.

-

Washing: Harvest the cells by centrifugation and wash them with PBS to remove any unincorporated probe.

-

Click Chemistry Reaction: Resuspend the cells in PBS and add the fluorescent reporter molecule. Incubate to allow the bioorthogonal "click" reaction to occur, covalently attaching the fluorophore to the incorporated probe.

-

Washing: Wash the cells again with PBS to remove any unreacted fluorescent reporter.

-

Analysis:

-

Fluorescence Microscopy: Mount the labeled cells on a microscope slide and visualize the localization of the fluorescent signal.

-

Flow Cytometry: Analyze the labeled cell population to quantify the fluorescence intensity per cell.

-

-

Controls: Include unlabeled cells and cells treated only with the fluorescent reporter as negative controls.

Experimental Workflows and Logical Relationships

Visualizing the workflows of experiments and the logical relationships between different components of the mycolic acid biosynthesis pathway is crucial for understanding and designing new research strategies.

Experimental Workflow for Screening Mycolic Acid Synthesis Inhibitors

Homologs of 3-Oxo-2-tetradecyloctadecanoic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Oxo-2-tetradecyloctadecanoic acid and its homologs in bacteria. These α-alkyl-β-keto fatty acids are crucial precursors in the biosynthesis of mycolic acids, the characteristic long-chain fatty acids that define the cell envelope of the suborder Corynebacterineae. This guide details their structure, biosynthesis, and prevalence in key bacterial genera, presents quantitative data, outlines experimental protocols for their analysis, and visualizes the pertinent biochemical pathways and experimental workflows.

Introduction to this compound and its Homologs

This compound is a specific α-alkyl-β-keto fatty acid that serves as a precursor to corynomycolic acids, a class of mycolic acids found in the genus Corynebacterium. Mycolic acids are long, α-branched, β-hydroxy fatty acids that are signature components of the cell walls of bacteria belonging to the genera Mycobacterium, Nocardia, Rhodococcus, and Corynebacterium. These molecules play a critical role in the structural integrity, impermeability, and virulence of these bacteria.

Homologs of this compound are found across these genera, varying in the lengths of their α-alkyl and meromycolate chains. The general structure consists of a longer meromycolate chain and a shorter α-branch. The total carbon count of these mycolic acids can range from C22 to C90, depending on the bacterial species.

Occurrence and Structural Diversity of Homologs

The presence and specific structure of mycolic acid precursors and their resulting mycolic acids are key chemotaxonomic markers for the differentiation of species within the Corynebacterineae suborder.

Table 1: Chain Lengths of Mycolic Acids in Different Bacterial Genera

| Genus | Total Carbon Atoms | α-Branch Carbon Atoms | Meromycolate Chain Features | Reference |

| Corynebacterium | C22–C38 | C8–C18 | Typically saturated or monounsaturated | [1] |

| Dietzia | C34–C38 | - | - | [2] |

| Rhodococcus | C34–C52 | C10–C18 | 0–4 double bonds | [3][4] |

| Nocardia | C40–C60 | C12–C18 | 1–4 double bonds | [1][5] |

| Gordonia | C48–C66 | - | - | [2] |

| Tsukamurella | C64–C78 | - | Up to 6 double bonds | [1] |

| Mycobacterium | C60–C90 | C22–C26 | May contain cyclopropane rings, methoxy, or keto groups | [4][6] |

Table 2: Mycolic Acid Composition in Selected Bacterial Species

| Bacterial Species | Mycolic Acid Type | Relative Abundance (%) | Key Structural Features | Reference |

| Mycobacterium tuberculosis | α-mycolic acid | >70 | Two cis-cyclopropane rings | [4] |

| Methoxy-mycolic acid | 10–15 | Methoxy groups, cis or trans cyclopropane | [4] | |

| Keto-mycolic acid | 10–15 | Keto groups, cis or trans cyclopropane | [4] | |

| Corynebacterium glutamicum | C32:1, C34:1, C36:2 | Dominant species vary | Unsaturated meromycolate chains | [7] |

| Rhodococcus equi | C30–C50 | - | 0–2 double bonds in meromycolate and/or α-branch | [3] |

| Nocardia asteroides | C46–C60 | Varies with growth phase | Up to 4 double bonds | [8][9] |

Biosynthesis of α-Alkyl-β-Keto Fatty Acid Precursors

The biosynthesis of mycolic acids is a multi-step process involving two types of fatty acid synthase (FAS) systems: FAS-I and FAS-II. The initial α-alkyl-β-keto ester is formed through a Claisen-type condensation of two long-chain fatty acyl thioesters, followed by the reduction of the keto group to form the mature β-hydroxy mycolic acid.

Experimental Protocols

The analysis of this compound and its homologs typically involves the extraction and analysis of the more stable, reduced forms (mycolic acids).

Extraction and Derivatization of Mycolic Acids

A common procedure for the extraction and preparation of mycolic acids for analysis is as follows:

-

Saponification: Bacterial cells are harvested and treated with a strong base (e.g., KOH in methanol/water) at high temperatures to hydrolyze the lipids and release the mycolic acids from the cell wall.

-

Acidification and Extraction: The mixture is acidified (e.g., with HCl or H₂SO₄) to protonate the fatty acids, which are then extracted into an organic solvent such as diethyl ether or chloroform.

-

Derivatization: For analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC), the carboxylic acid group of the mycolic acids is typically esterified to a methyl or p-bromophenacyl group to increase volatility and facilitate detection.

Analytical Techniques

TLC is a rapid and effective method for the qualitative analysis and purification of mycolic acid methyl esters (MAMEs).

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A non-polar solvent system, such as a mixture of petroleum ether and acetone, is used to separate the different classes of mycolic acids.

-

Visualization: The separated MAMEs can be visualized by staining with reagents like phosphomolybdic acid or iodine vapor.

HPLC provides excellent separation and quantification of mycolic acids.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of organic solvents, such as acetonitrile and isopropanol, is employed to elute the mycolic acids based on their hydrophobicity.

-

Detection: UV detection is often used after derivatization with a UV-absorbing chromophore like p-bromophenacyl bromide.

MS is a powerful tool for the structural characterization of mycolic acids, providing information on their molecular weight and fragmentation patterns. It can be coupled with GC (GC-MS) or HPLC (LC-MS) for enhanced separation and identification. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for mycolic acid analysis.

Role in Signaling and Host-Pathogen Interactions

While the direct role of this compound as a signaling molecule is not well-defined, the final mycolic acids are known to be crucial in the interaction between pathogenic mycobacteria and their hosts. Mycolic acids contribute to the formation of a highly impermeable cell wall, which protects the bacteria from the host's immune system and antimicrobial drugs.

Furthermore, specific mycolic acid-containing glycolipids, such as trehalose dimycolate (cord factor), are recognized by host pattern recognition receptors, triggering an immune response. The composition and structure of mycolic acids can therefore influence the virulence of the bacteria and the outcome of infection.[10][11]

Conclusion

This compound and its homologs are integral to the biology of a significant group of bacteria, including major pathogens. Understanding their structure, biosynthesis, and distribution is crucial for the development of novel diagnostic tools and therapeutic strategies targeting these organisms. The methodologies outlined in this guide provide a framework for the continued investigation of these unique bacterial lipids.

References

- 1. farma.facmed.unam.mx [farma.facmed.unam.mx]

- 2. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of mycolic acids from the pathogen Rhodococcus equi by tandem mass spectrometry with electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycolic acid - Wikipedia [en.wikipedia.org]

- 5. Mycolic acid analysis in Nocardia species. The mycolic acid compositions of Nocardia asteroides, N. farcinica, and N. nova - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and structure analysis of mycolic acids in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mycolic Acid Composition and Thermally Adaptative Changes in Nocardia asteroides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of growth stage on mycolic acid structure in cell walls of Nocardia asteroides GUH-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diversity and Functionality of Mycobacterial Mycolic Acids in Relation to Host-pathogen Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Mycolic Acids on Host Immunity and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Oxo-2-tetradecyloctadecanoic Acid: A Detailed Protocol for Research Applications

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of 3-oxo-2-tetradecyloctadecanoic acid. This protocol is designed to be a foundational resource for obtaining this long-chain β-keto acid for investigational use.

Introduction

This compound is a long-chain β-keto acid. While specific research applications for this particular molecule are not extensively documented, structurally similar molecules, such as other long-chain fatty acids and β-keto acids, are integral to various biological processes. These related compounds are involved in fatty acid metabolism, cellular signaling, and have been investigated as potential enzyme inhibitors. The synthesis of this compound opens avenues for exploring its potential role in these and other biological pathways.

This document outlines a detailed, two-step synthetic protocol for the preparation of this compound, beginning with the acylation of Meldrum's acid followed by alkylation and subsequent hydrolysis and decarboxylation.

Experimental Protocols

Step 1: Synthesis of 5-(Octadecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

This initial step involves the acylation of Meldrum's acid with octadecanoyl chloride.

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Octadecanoyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 eq) to the solution with continuous stirring.

-

In a separate flask, dissolve octadecanoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Add the octadecanoyl chloride solution dropwise to the Meldrum's acid solution over 30 minutes at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product, 5-(octadecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the alkylation of the intermediate product with 1-bromotetradecane, followed by acidic hydrolysis and decarboxylation.

Materials:

-

5-(Octadecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (from Step 1)

-

1-Bromotetradecane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-(octadecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) in anhydrous THF under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) in portions at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 1-bromotetradecane (1.1 eq) and heat the reaction mixture to reflux for 12 hours.

-

Cool the reaction to room temperature and cautiously quench with water.

-

Add concentrated HCl and heat the mixture to reflux for 4 hours to effect hydrolysis and decarboxylation.

-

After cooling, extract the product with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Hypothetical Physicochemical and Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₂H₆₂O₃ |

| Molecular Weight | 502.84 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 75-78 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.55 (t, 1H), 2.52 (t, 2H), 2.20 (m, 2H), 1.55 (m, 2H), 1.25 (s, 48H), 0.88 (t, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 205.1, 175.3, 58.2, 42.8, 31.9, 29.7, 29.6, 29.4, 29.3, 27.2, 23.8, 22.7, 14.1 |

| Mass Spectrometry (ESI-) m/z | 501.46 [M-H]⁻ |

| Purity (by HPLC) | >95% |

| Overall Yield | 65% |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Hypothetical mechanism of action in cancer cell research.

Application Notes and Protocols: Lipid Extraction for 3-Oxo-2-tetradecyloctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-tetradecyloctadecanoic acid is a very long-chain keto-fatty acid, a class of lipids that can play significant roles in various biological processes. Accurate and efficient extraction of these molecules from biological matrices is a critical first step for downstream analysis, including quantification and functional studies. This document provides detailed protocols for the extraction of this compound, a comparative summary of common lipid extraction methods, and a generalized workflow.

The selection of an appropriate extraction method is paramount and depends on the specific biological sample, the polarity of the target lipid, and the intended downstream application. While no single method is universally superior, this guide focuses on three widely accepted and effective liquid-liquid extraction (LLE) techniques: the Folch method, the Bligh and Dyer method, and the Methyl-tert-butyl ether (MTBE) method. These have been established as "gold standards" for lipid extraction[1].

Comparative Overview of Lipid Extraction Methods

The choice of extraction solvent system significantly impacts the recovery and purity of the target lipid. Below is a summary of the key characteristics of the three detailed protocols.

| Method | Solvent System | Key Advantages | Key Disadvantages | Best Suited For |

| Folch | Chloroform / Methanol (2:1, v/v) | High recovery for a broad range of lipids, including total lipids.[1][2] Well-established and widely cited. | Use of chloroform, which is a health and safety concern.[3] Can be more time-consuming. | Solid tissues and samples with >2% lipid content.[1] |

| Bligh & Dyer | Chloroform / Methanol / Water (1:2:0.8, v/v/v initial) | Rapid and efficient for samples with high water content.[1] Good for total lipid extraction from biological fluids.[1] | Also uses chloroform. Lower solvent-to-sample ratio may be less effective for very high lipid content samples compared to Folch.[1] | Biological fluids, tissue homogenates, and cell suspensions.[1][4] |

| MTBE | Methyl-tert-butyl ether / Methanol | Safer alternative to chloroform.[4] The upper organic phase is easier to collect, minimizing losses.[5] Faster and cleaner lipid recovery.[5] | May have lower recovery for some more polar lipid classes.[6] | High-throughput lipidomics and automated extraction platforms.[5] |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific sample matrix and research question.

Protocol 1: Modified Folch Method

This method is highly effective for the exhaustive extraction of lipids from tissue samples.[2]

Materials:

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes with PTFE-lined caps

-

Chloroform (ACS grade)

-

Methanol (ACS grade)

-

0.9% NaCl solution (or 0.74% KCl)

-

Nitrogen gas stream or vacuum evaporator (e.g., SpeedVac)

Procedure:

-

Homogenization: Weigh the tissue sample (e.g., 1 gram) and place it in a glass homogenizer. Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture. Homogenize thoroughly for 2-3 minutes. For cellular samples, sonication can be used as an alternative to homogenization.

-

Agitation: Transfer the homogenate to a glass centrifuge tube. Seal the tube and agitate on an orbital shaker for 15-20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes (4 mL for a 20 mL extraction) of 0.9% NaCl solution to the homogenate. Vortex the mixture for 30 seconds.

-

Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.

-

Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the interface.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum evaporator.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1, v/v) for storage and subsequent analysis. Store at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Bligh and Dyer Method

This rapid method is particularly suitable for samples with high water content, such as biological fluids or cell suspensions.[1]

Materials:

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes

-

Chloroform (ACS grade)

-

Methanol (ACS grade)

-

Deionized water

Procedure:

-

Sample Preparation: For a 1 mL aqueous sample (e.g., cell suspension or biofluid), place it in a glass centrifuge tube.

-

Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample. Vortex vigorously for 1 minute to create a single-phase solution.

-

Induction of Phase Separation: Add an additional 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex for another 30 seconds.

-

Centrifugation: Centrifuge the mixture at 1000 x g for 5-10 minutes to separate the phases. The lower layer will be the organic phase containing the lipids.

-

Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Collect the lower organic phase with a glass pipette.

-

Washing (Optional but Recommended): To remove non-lipid contaminants, the collected organic phase can be washed with a pre-equilibrated upper phase (prepared by mixing chloroform, methanol, and water in the final proportions of the extraction).

-

Drying and Reconstitution: Dry the collected organic phase under a nitrogen stream or in a vacuum evaporator and reconstitute as described in the Folch method.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method

This method offers a safer and often faster alternative to chloroform-based extractions and is well-suited for high-throughput applications.[4][5]

Materials:

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

-

Methyl-tert-butyl ether (MTBE, HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (MS-grade)

Procedure:

-

Sample Preparation: To a 200 µL aqueous sample in a glass tube, add 1.5 mL of methanol. Vortex thoroughly.

-

Lipid Extraction: Add 5 mL of MTBE. Cap the tube and incubate for 1 hour at room temperature on a shaker.

-

Phase Separation: Induce phase separation by adding 1.25 mL of MS-grade water. Incubate for 10 minutes at room temperature.

-

Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes. The upper organic phase contains the lipids.

-

Lipid Collection: Carefully collect the upper MTBE phase.

-

Re-extraction (Optional): For quantitative recovery, the lower aqueous phase can be re-extracted with an additional 2 mL of MTBE. Combine the organic phases.

-

Drying and Reconstitution: Dry the combined organic phases under a nitrogen stream or in a vacuum evaporator. Reconstitute the lipid extract in an appropriate solvent for analysis.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for liquid-liquid lipid extraction and a conceptual representation of where this compound might be involved in cellular pathways, warranting its extraction and study.

Caption: Generalized workflow for liquid-liquid lipid extraction.

Caption: Potential involvement of this compound.

References

- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Separation of 3-Oxo-2-tetradecyloctadecanoic Acid Using Thin-Layer Chromatography

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and qualitative analysis of 3-Oxo-2-tetradecyloctadecanoic acid using thin-layer chromatography (TLC). The methodology is based on established principles for the separation of long-chain fatty acids and keto acids.

Introduction

This compound is a long-chain beta-keto fatty acid. The analysis and purification of such molecules are crucial in various research and development areas, including metabolism studies and drug discovery. Thin-layer chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative analysis of reaction progress, purity assessment, and optimization of separation conditions for further purification by column chromatography.[1][2][3] This protocol details the materials, equipment, and step-by-step procedures for the successful TLC separation of this compound.

Principle of Separation

TLC separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[4][5] For the separation of this compound, a polar stationary phase (silica gel) is recommended. The mobile phase, a mixture of non-polar and slightly polar organic solvents, will travel up the stationary phase via capillary action.[1][5] Due to its long hydrocarbon chains, this compound is relatively non-polar, but the carboxylic acid and ketone groups add polarity. Less polar compounds will travel further up the plate, resulting in a higher Retardation factor (R_f), while more polar compounds will interact more strongly with the stationary phase and have a lower R_f.[2][6]

Experimental Protocol

This protocol provides a starting point for the TLC analysis of this compound. Optimization of the mobile phase may be required to achieve the desired separation.

3.1. Materials and Equipment

-

TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates (glass or aluminum backing).

-

Sample: this compound, dissolved in a suitable volatile solvent (e.g., dichloromethane, chloroform, or ethyl acetate) to a concentration of 1-2 mg/mL.

-

Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. Suggested starting compositions are provided in the table below.

-

Developing Chamber: A glass tank with a lid.

-

Spotting Capillaries: Glass capillary tubes.

-

Visualization Reagents:

-

Iodine chamber (a sealed jar with a few crystals of iodine).

-

Potassium permanganate (KMnO₄) stain.

-

Phosphomolybdic acid stain.

-

-

Heating Device: Hot plate or heat gun.

-

General Laboratory Equipment: Fume hood, forceps, pencil, ruler.

3.2. Step-by-Step Procedure

-

Plate Preparation:

-

With a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of the TLC plate.[4] Be careful not to scratch the silica layer.

-

Mark the lanes for sample application on the origin line.

-

-

Sample Application (Spotting):

-

Dip a capillary tube into the sample solution.

-

Gently and briefly touch the tip of the capillary tube to the marked spot on the origin line of the TLC plate.[4]

-

Allow the solvent to evaporate completely between applications to keep the spot size small and concentrated.

-

-

Development:

-

Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[1]

-

Place a piece of filter paper inside the chamber, wetting it with the mobile phase to ensure the chamber is saturated with solvent vapors. Close the lid and allow it to equilibrate for 5-10 minutes.

-

Using forceps, carefully place the spotted TLC plate into the developing chamber. Ensure the origin line is above the solvent level.[1]

-

Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

-

When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.

-

Immediately mark the solvent front with a pencil.

-

-

Visualization:

-

Allow the solvent to completely evaporate from the plate in a fume hood.

-

UV Light (if using F₂₅₄ plates): View the plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots.

-

Iodine Vapor: Place the dried plate in a sealed chamber containing a few iodine crystals. Most organic compounds will appear as brown spots.[7] This method is generally non-destructive.

-

Potassium Permanganate Stain: Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of water. Dip the plate in the stain or spray it evenly. Compounds that can be oxidized (like the keto-acid) will appear as yellow-brown spots on a purple background.

-

Phosphomolybdic Acid Stain: Prepare a 10% solution of phosphomolybdic acid in ethanol. Spray the plate with the solution and then heat it with a heat gun or on a hot plate until colored spots appear.[8] This is a general-purpose stain for organic compounds.

-

-

Analysis:

-

Calculate the Retardation factor (R_f) for each spot using the following formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)[2]

-

The R_f value is a characteristic of a compound in a specific TLC system and can be used for identification purposes by comparing it to a standard.

-

Data Presentation

Table 1: Recommended TLC Conditions for this compound Separation

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel 60 F₂₅₄ | A polar stationary phase suitable for the separation of fatty acids and other lipids.[2][9] |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v) | A good starting point for separating medium-polarity compounds. The ratio can be adjusted to optimize separation. |

| Petroleum Ether:Diethyl Ether:Acetic Acid (80:20:1 v/v/v) | A common mobile phase for lipid separation.[7] Acetic acid helps to suppress the ionization of the carboxylic acid group, reducing tailing.[1] | |

| Sample Solvent | Dichloromethane or Chloroform | Volatile solvents that will not interfere with the chromatography. |

| Visualization | Iodine Vapor, Potassium Permanganate, Phosphomolybdic Acid | General and sensitive methods for visualizing lipids and organic compounds on a TLC plate.[7][8] |

Visualizations

Caption: Experimental workflow for thin-layer chromatography.

Caption: Logic for selecting TLC parameters.

Troubleshooting

-

Spots are streaky or tailing: The sample may be overloaded, or the compound is interacting too strongly with the stationary phase. Try spotting a more dilute sample or adding a small amount of acetic acid to the mobile phase.[1]

-

R_f value is too high (spots run at the solvent front): The mobile phase is too polar. Increase the proportion of the non-polar solvent.

-

R_f value is too low (spots remain at the origin): The mobile phase is not polar enough. Increase the proportion of the polar solvent.

-

No spots are visible: The sample concentration may be too low, or the visualization method is not suitable. Try a more concentrated sample or a different staining method.

By following this protocol, researchers can effectively utilize thin-layer chromatography for the rapid and efficient analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 8. epfl.ch [epfl.ch]

- 9. aocs.org [aocs.org]

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry of 3-Oxo Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide to the analysis of 3-oxo fatty acids using gas chromatography-mass spectrometry (GC-MS). This document covers sample preparation, derivatization, GC-MS analysis, and data interpretation, tailored for professionals in research and drug development.

Introduction